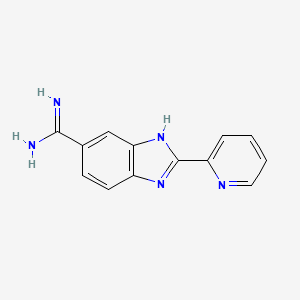
2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring fused to a benzimidazole moiety, with a carboximidamide group attached at the 6th position. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide typically involves the condensation of 2-aminopyridine with o-phenylenediamine, followed by cyclization and subsequent functionalization to introduce the carboximidamide group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the use of polyphosphoric acid (PPA) as a cyclization agent has been reported .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial properties, particularly against biofilm-forming bacteria.
Medicine: Explored as a potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts the biofilm formation by interfering with the initial attachment of bacteria to surfaces. This is achieved through the alteration of cell surface properties, such as zeta potential and contact angle . In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole
- 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole
Comparison
Compared to similar compounds, 2-pyridin-2-yl-1H-benzimidazole-6-carboximidamide exhibits unique properties such as enhanced stability and specific biological activities. Its ability to form stable complexes with metal ions and its potent antimicrobial activity make it a valuable compound in various research fields .
Properties
CAS No. |
200112-19-2 |
|---|---|
Molecular Formula |
C13H11N5 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C13H11N5/c14-12(15)8-4-5-9-11(7-8)18-13(17-9)10-3-1-2-6-16-10/h1-7H,(H3,14,15)(H,17,18) |
InChI Key |
RVIFTTGMSLOWED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12573399.png)
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
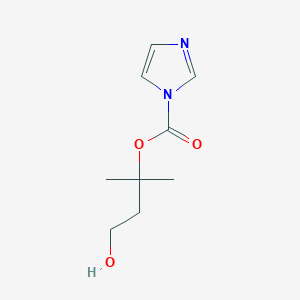
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)
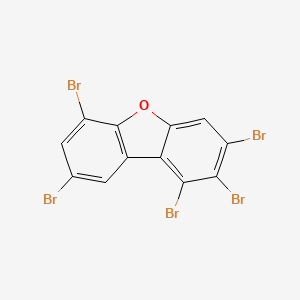
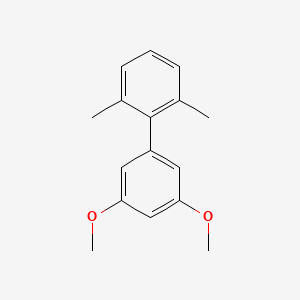
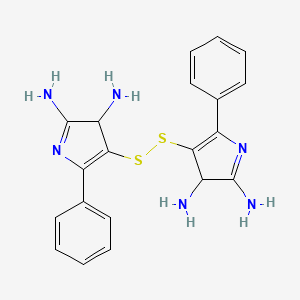
![1-(3-phenylphenyl)-3-[2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12573469.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
